Phylanthoside Phylanthoside Phyllanthoside is a natural product found in Phyllanthus acuminatus with data available.
Brand Name: Vulcanchem
CAS No.: 63166-73-4
VCID: VC21348560
InChI: InChI=1S/C40H52O17/c1-19-17-48-40(16-28(19)54-29(43)14-11-24-9-7-6-8-10-24)39(18-49-39)26-13-12-25(15-27(26)57-40)36(47)56-38-35(34(53-23(5)42)31(45)21(3)51-38)55-37-32(46)33(52-22(4)41)30(44)20(2)50-37/h6-11,14,19-21,25-28,30-35,37-38,44-46H,12-13,15-18H2,1-5H3/b14-11+
SMILES: CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O
Molecular Formula: C40H52O17
Molecular Weight: 804.8 g/mol

Phylanthoside

CAS No.: 63166-73-4

Cat. No.: VC21348560

Molecular Formula: C40H52O17

Molecular Weight: 804.8 g/mol

* For research use only. Not for human or veterinary use.

Phylanthoside - 63166-73-4

CAS No. 63166-73-4
Molecular Formula C40H52O17
Molecular Weight 804.8 g/mol
Standard InChI InChI=1S/C40H52O17/c1-19-17-48-40(16-28(19)54-29(43)14-11-24-9-7-6-8-10-24)39(18-49-39)26-13-12-25(15-27(26)57-40)36(47)56-38-35(34(53-23(5)42)31(45)21(3)51-38)55-37-32(46)33(52-22(4)41)30(44)20(2)50-37/h6-11,14,19-21,25-28,30-35,37-38,44-46H,12-13,15-18H2,1-5H3/b14-11+
Standard InChI Key VOTNXJVGRXZYOA-SDNWHVSQSA-N
Isomeric SMILES CC1COC2(CC1OC(=O)/C=C/C3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O
SMILES CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O
Canonical SMILES CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O

Chemical Structure and Properties

Phylanthoside is a complex natural product with a unique chemical structure. It belongs to the class of compounds known as lignans, specifically lignan glycosides, which are characterized by their phenylpropanoid-derived structures linked to sugar moieties.

Basic Chemical Information

PropertyValue
Molecular FormulaC40H52O17
Molecular Weight804.8 g/mol
CAS Registry Number63166-73-4
SynonymsPhyllanthoside, NSC-328426, MLS002703057

The chemical structure of Phylanthoside features a dispiro core with a distinctive arrangement including an oxirane ring, a benzofuran unit, and a pyran ring, all connected to a disaccharide component through an ester linkage . The full systematic name is beta-D-Glucopyranose, 2-O-(3-O-acetyl-6-deoxy-beta-D-glucopyranosyl)-6-deoxy-, 3-acetate 1-(decahydro-5''-methyl-4''-((1-oxo-3-phenyl-2-propenyl)oxy)dispiro(oxirane-2,3'(2'H)-benzofuran-2',2''-(2H)pyran)-6'-carboxylate) . This complex nomenclature reflects the intricate molecular architecture of the compound.

Stereochemistry

The stereochemistry of Phylanthoside is specified as (2'S-(2'-alpha(4''R*(E),5''S*),3'-beta, 3'a-alpha,6'-alpha,7'a-alpha))- . This precise stereochemical configuration is crucial for its biological activity, as alterations in stereochemistry could potentially affect its pharmacological properties.

Natural Sources

Plant Sources

Phylanthoside is primarily isolated from plants belonging to the Phyllanthus genus, particularly Phyllanthus acuminatus . This genus belongs to the Euphorbiaceae family and includes numerous species with medicinal properties that have been used in traditional medicine systems across various cultures.

Distribution in Plant Tissues

Studies have detected Phylanthoside in both leaf and root extracts of Phyllanthus acuminatus . The compound appears to be produced as a secondary metabolite, likely as part of the plant's chemical defense system against herbivores and pathogens.

Biological Activities

Comparison with Related Compounds

Several related compounds, known as phyllanthostatins, have been isolated from the same plant sources and show similar biological activities. These include phyllanthostatins 1, 2, 3, 4, and 6 . For example, phyllanthostatins 2 and 3 have demonstrated life extensions of 43% (at 12 mg/kg) and 41% (at 80 mg/kg), respectively, in PS leukemia models .

Chemical Synthesis and Production Methods

Total Synthesis

The first total synthesis of (+)-Phylanthoside was achieved by Smith et al., as documented in their 2007 publication . The synthetic route involved several key steps:

  • Stereoselective Koenigs-Knorr coupling of two 6-deoxyglucose derivatives (specifically a bromide and an alcohol) to generate the uncommon 1′ → 2β glycosidic linkage of (-)-phyllanthose .

  • A stereochemically convergent Mitsunobu reaction of a protected disaccharide with an aglycon carboxylic acid, prepared via asymmetric synthesis .

This synthesis approach represents an efficient general method for the stereospecific assembly of β-glycosyl esters and provides a pathway for producing the compound for further research and potential applications.

Plant Cell Suspension Cultures

An alternative approach to obtaining Phylanthoside is through plant cell suspension cultures of Phyllanthus acuminatus . This biotechnological method offers several advantages over extraction from wild plants, including:

  • Controlled production conditions independent of environmental factors

  • Potential for scaled-up production

  • Reduced pressure on wild plant populations

  • Possibility of optimizing production through manipulation of culture conditions

Research has demonstrated that cell suspension cultures can produce phytochemical profiles comparable to those found in naturally grown plants, making this a promising approach for sustainable production of Phylanthoside and related compounds .

FormConditionStability
Bulk compoundRoom temperatureStable for at least 4 weeks
Bulk compound45°CStable for at least 4 weeks
Solution (10% aqueous ethanol)Room temperatureStable (specific duration not mentioned)

These stability data indicate that Phylanthoside is relatively stable under normal laboratory conditions, which is advantageous for research purposes . The stability was assessed using high-performance liquid chromatography (HPLC), which is a standard analytical method for monitoring compound purity and degradation.

Analytical Identification Methods

Mass Spectrometry

High-resolution mass spectrometry has been employed to identify Phylanthoside and related compounds in plant extracts and cell suspension cultures . The methodology typically involves:

  • Extraction of plant material or cell cultures

  • Separation using liquid chromatography

  • Identification using mass spectrometry with high mass accuracy (<10 ppm)

  • Confirmation through matching of fragmentation patterns

For example, in studies of Phyllanthus acuminatus cell suspension cultures, samples were analyzed using a Xevo G2-XS quadrupole time of flight mass spectrometer coupled with an ACQUITY UPLC H-Class system .

Toxicology

Acute Toxicity

Toxicological studies have provided some data on the safety profile of Phylanthoside:

Test TypeSpeciesRouteDoseToxic Effects
LDLo (Lowest published lethal dose)DogIntravenous500 μg/kgGastrointestinal changes, bone marrow changes, weight loss or decreased weight gain

This toxicity data comes from reports filed with the National Technical Information Service . The observed toxic effects suggest that Phylanthoside may affect rapidly dividing cells in the gastrointestinal tract and bone marrow, which is consistent with its cytotoxic mechanism of action against cancer cells.

Current Research and Future Perspectives

Ongoing Research Areas

Current research on Phylanthoside focuses on several areas:

  • Detailed characterization of its mechanism of action against cancer cells

  • Optimization of production methods, particularly through plant cell culture techniques

  • Structure-activity relationship studies to identify essential structural features for activity

  • Development of synthetic or semi-synthetic analogs with improved properties

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